molecular formula C10H12O4 B3041292 4-Ethoxy-3-hydroxyphenylacetic Acid CAS No. 26691-28-1

4-Ethoxy-3-hydroxyphenylacetic Acid

Cat. No.: B3041292
CAS No.: 26691-28-1
M. Wt: 196.2 g/mol
InChI Key: KBJNAVBOVXYTOH-UHFFFAOYSA-N
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Description

4-Ethoxy-3-hydroxyphenylacetic Acid is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethoxy-3-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5,11H,2,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJNAVBOVXYTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Preparation of 4 Ethoxy 3 Hydroxyphenylacetic Acid

Strategic Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 4-Ethoxy-3-hydroxyphenylacetic acid, this analysis reveals several potential pathways. The primary disconnection breaks the bond between the phenyl ring and the acetic acid side chain, suggesting a precursor molecule with the desired aromatic substitution pattern to which the side chain can be added.

Key intermediates in the synthesis of this compound are typically functionalized benzene (B151609) derivatives that already possess the 3-hydroxy and 4-ethoxy groups. The most strategically important intermediates identified are 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and 3-ethoxy-4-hydroxyacetophenone. These molecules provide a stable and accessible platform from which the acetic acid side chain can be elaborated.

Synthetic Routes from Phenolic Precursors

The synthesis of this compound predominantly begins with readily available phenolic precursors. These routes are designed to be efficient and to allow for the selective modification of the aromatic ring.

The construction of this compound is inherently a multistep process. One common strategy involves the initial synthesis of a key intermediate, such as 3-ethoxy-4-hydroxybenzaldehyde, followed by a series of reactions to build the acetic acid side chain. An alternative approach is to start with a molecule that already contains a two-carbon side chain, which is then converted to the carboxylic acid.

A frequently employed route to a key intermediate, 3-ethoxy-4-hydroxybenzaldehyde, involves the selective etherification of 3,4-dihydroxybenzaldehyde. The 4-hydroxyl group is more acidic and therefore more readily deprotonated and subsequently etherified.

Another pathway begins with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde), where the hydroxyl group is ethylated to give 3-ethoxy-4-methoxybenzaldehyde. google.com Subsequent demethylation can yield the desired 3-ethoxy-4-hydroxybenzaldehyde.

Once the key benzaldehyde (B42025) intermediate is obtained, it can be converted to the target phenylacetic acid through a sequence of oxidation, reduction, halogenation, cyanation, and hydrolysis. A more direct method to extend the side chain is the Willgerodt-Kindler reaction, which is applicable to acetophenone (B1666503) derivatives. researchgate.net

An alternative synthetic strategy involves the deprotonation of a methyl group on a substituted toluene (B28343), followed by carboxylation with carbon dioxide. This method, while powerful, requires a suitable starting material such as 3-ethoxy-4-hydroxytoluene. The synthesis of this specific toluene derivative would likely proceed via the ethylation of 4-methylcatechol.

Advancements in Synthesis Methodologies

Continuous research in organic synthesis has led to advancements aimed at improving the efficiency, safety, and environmental impact of chemical processes.

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the etherification step, the use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of the alkylating agent between phases. google.com The choice of base and solvent also plays a critical role in achieving high selectivity and conversion.

For the conversion of acetophenones to phenylacetic acids via the Willgerodt-Kindler reaction, the use of microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields. researchgate.net Furthermore, the development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, offers modern and efficient alternatives for the formation of the carbon-carbon bond between the aromatic ring and the acetic acid side chain. inventivapharma.com

Reaction StepReagents and ConditionsYield (%)Purity (%)Reference
Ethylation of IsovanillinIsovanillin, Bromoethane, NaOH, Benzyltriethylammonium chloride, Water, 25°C, 4h94.899.9 google.com
Willgerodt-Kindler ReactionAcetophenone, Sulfur, Morpholine, Phase Transfer Catalyst (TEBA)Good to ExcellentHigh researchgate.net
Suzuki CouplingAryl boronic ester, Alkyl halide, Pd catalyst, K2CO3ModerateN/A inventivapharma.com

Development of Environmentally Benign Synthetic Protocols

The pursuit of "green chemistry" has led to the development of synthetic pathways for phenylacetic acid derivatives that minimize pollution and enhance safety. For compounds structurally similar to this compound, traditional methods often relied on the chloromethylation of a substituted benzene followed by cyanation with toxic alkali metal cyanides like sodium cyanide. google.comgoogle.com Such processes are effective but pose significant risks and generate hazardous waste, complicating purification and disposal.

In response, research has shifted towards synthetic strategies that replace these dangerous materials with safer, more manageable alternatives. A notable improvement involves avoiding the use of sodium cyanide. google.com One such environmentally improved route for a related compound, 4-ethoxyphenylacetic acid, involves a multi-step process starting from phenetole, which circumvents the need for highly toxic cyanides. This approach results in fewer side products, easier purification, and a smaller environmental footprint. google.com

A plausible environmentally benign synthesis for this compound could be adapted from methods used for similar structures, such as homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). nih.gov Such a route could begin with the reaction of 2-ethoxyphenol (B1204887) with glyoxylic acid in an alkaline solution. This condensation reaction would form 4-ethoxy-3-hydroxymandelic acid. Subsequent catalytic hydrogenation of the mandelic acid derivative, for instance using a palladium on carbon (Pd/C) catalyst, would reduce the benzylic hydroxyl group to yield the final product, this compound. This pathway is advantageous as it utilizes less toxic starting materials and reagents compared to classical routes.

To illustrate the advantages of these modern protocols, the following table compares a traditional cyanide-based route with a potential greener alternative.

FeatureTraditional Synthesis (e.g., Cyanide Route)Proposed Benign Synthesis (e.g., Glyoxylic Acid Route)
Key Reagents Alkyl Halides, Sodium Cyanide, Strong Acids/BasesGlyoxylic Acid, Base (e.g., NaOH), H₂/Catalyst
Safety Profile Involves highly toxic and hazardous materials (NaCN). google.comUtilizes less hazardous reagents.
Byproducts Generates cyanide-containing waste streams.Primarily water and recoverable catalyst.
Reaction Conditions Often requires harsh temperatures and pressures.Typically proceeds under milder reaction conditions.
Purification Can be complex due to side product formation. google.comGenerally results in cleaner reaction profiles and easier purification. google.com

This table presents a comparative analysis based on established principles for synthesizing related phenylacetic acids.

Catalytic Approaches in this compound Synthesis

Catalysis is fundamental to the modern synthesis of this compound, offering pathways to higher efficiency, selectivity, and sustainability. Various catalytic strategies can be employed at different stages of the synthesis, from the formation of the core structure to the modification of functional groups.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis has proven effective in the synthesis of related ethoxy-phenylacetic acids. google.com In a multi-step synthesis, a phase-transfer catalyst can facilitate the reaction between an aqueous phase reactant and an organic phase reactant. For instance, in the synthesis of 4-ethoxyphenylacetic acid from 4-ethoxybenzaldehyde, a phase-transfer catalyst is used for the reaction with chloroform, which is a key step in building the acetic acid side chain. google.com This method avoids the need for anhydrous conditions and can lead to higher yields and fewer side products.

Hydrogenation Catalysis: As mentioned in the environmentally benign protocols, catalytic hydrogenation is a critical step. The reduction of an intermediate like 4-ethoxy-3-hydroxymandelic acid to this compound is typically achieved using a heterogeneous catalyst. Noble metal catalysts, such as palladium or platinum supported on carbon, are highly effective for this type of hydrogenolysis reaction, which proceeds under relatively mild conditions with high selectivity.

Acid and Base Catalysis: Simple acid or base catalysis is often employed in preparatory steps. For example, the synthesis of an ether linkage on the phenyl ring can be achieved via Williamson ether synthesis, which involves the reaction of a phenoxide ion (formed with a base) with an ethylating agent. openstax.org Similarly, if the synthesis involves ester intermediates, their formation (esterification) and subsequent removal (hydrolysis) are typically catalyzed by acids or bases. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a frontier in green chemical synthesis. While specific biocatalytic routes to this compound are not widely documented, the synthesis of related phenolic compounds using microbial cell factories is an area of active research. sinocurechem.com Enzymes can offer unparalleled selectivity under mild, aqueous conditions, potentially allowing for the direct and efficient synthesis from renewable feedstocks in the future.

The following table summarizes potential catalytic steps that could be integrated into a synthetic route for this compound.

Catalytic StepCatalyst TypeReactants/IntermediatePurpose
Side Chain Formation Phase-Transfer Catalyst3-Ethoxy-4-hydroxybenzaldehyde, ChloroformFormation of a dichloromethyl intermediate, precursor to the acetic acid moiety. google.com
Reduction Heterogeneous Catalyst (e.g., Pd/C)4-Ethoxy-3-hydroxymandelic acidReduction of the benzylic hydroxyl group to form the phenylacetic acid structure.
Etherification Base (e.g., NaH, K₂CO₃)3,4-Dihydroxyphenylacetic acid derivative, Ethyl HalideWilliamson ether synthesis to introduce the ethoxy group. openstax.org
Ester Hydrolysis Acid or Base CatalystEster of this compoundConversion of an ester protecting group to the final carboxylic acid. nih.gov

This table outlines plausible catalytic applications in the synthesis of this compound based on established chemical reactions.

Biochemical Pathways and Enzymatic Transformations Involving 4 Ethoxy 3 Hydroxyphenylacetic Acid

Enzymatic Hydroxylation Systems and Mechanisms

The enzymatic hydroxylation of aromatic compounds is a pivotal process in cellular metabolism, detoxification, and the synthesis of bioactive molecules. mdpi.comresearchgate.netnih.gov The 4HPA3H system, in particular, has garnered significant attention as a non-P450 alternative for the production of high-value polyhydroxyphenols. nih.govnih.gov This enzyme system specifically targets the ortho-position relative to the C4 hydroxyl group on the benzene (B151609) ring of phenolic compounds. mdpi.comresearchgate.netnih.gov

Characterization of 4-Hydroxyphenylacetate (B1229458) 3-Hydroxylase (4HPA3H/PH3H) Analogs

4-Hydroxyphenylacetate 3-hydroxylase is a bacterial enzyme system composed of two essential components: an oxygenase and a reductase. mdpi.commdpi.comresearchgate.netnih.gov Initially identified for its role in the catabolism of compounds like p-hydroxyphenylacetate (4-HPA), tyrosine, and aniline, it is now recognized for its broader synthetic potential. mdpi.com The enzyme system is classified as a Group D flavin-dependent monooxygenase due to its characteristic acyl-CoA dehydrogenase domain. nih.gov

The two components of the 4HPA3H system are the oxygenase, HpaB (EC 1.14.14.9), and the reductase, HpaC (EC 1.5.1.36). mdpi.commdpi.comresearchgate.netnih.gov

The oxygenase component (HpaB) is the larger of the two, with a molecular weight ranging from 39 to 63 kDa. mdpi.commdpi.com It is responsible for the actual hydroxylation of the phenolic substrate. mdpi.comuniprot.org Structural studies of HpaB from various bacterial sources, including Thermus thermophilus, Acinetobacter baumannii, and Escherichia coli, reveal a conserved architecture. nih.gov The monomeric unit of HpaB typically consists of three domains: an N-terminal domain, a middle β-sheet domain, and a C-terminal domain. mdpi.comnih.gov In some cases, such as the FAD-dependent HpaB from T. thermophilus and E. coli, an additional C-terminal α-helix tail is present, which contributes to the stability of the dimeric form of the enzyme. mdpi.com The active site, which binds the flavin cofactor and the substrate, is located in a cavity formed at the interface of these domains. mdpi.com

The reductase component (HpaC) is a smaller protein, with a molecular weight between 16 and 22 kDa. mdpi.com Its primary function is to supply the oxygenase component with the reduced flavin cofactor (FADH₂ or FMNH₂) necessary for the hydroxylation reaction. mdpi.commdpi.commdpi.com HpaC achieves this by oxidizing NAD(P)H. mdpi.com The preference for FAD or FMN as the flavin cofactor can vary between different HpaC orthologs. For instance, TtHpaC from Thermus thermophilus shows a higher affinity for FAD, while StHpaC from Sulfolobus tokodaii prefers FMN and NADH. researchgate.net

The catalytic cycle of 4HPA3H involves a series of coordinated steps, beginning with the reduction of the flavin cofactor by HpaC and culminating in the hydroxylation of the substrate by HpaB.

The generally accepted mechanism proceeds as follows:

Flavin Reduction: The reductase component (HpaC) catalyzes the reduction of an oxidized flavin (FAD or FMN) to its reduced form (FADH₂ or FMNH₂) using NAD(P)H as the electron donor. mdpi.commdpi.com

Reduced Flavin Transfer: The reduced flavin is then transferred from HpaC to the oxygenase component (HpaB). Kinetic studies suggest that for the Acinetobacter baumannii enzyme, the reduced flavin can diffuse from HpaC to HpaB without direct protein-protein interaction. mdpi.com

Oxygen Activation: Once bound to HpaB, the reduced flavin reacts with molecular oxygen (O₂) to form a highly reactive C4a-hydroperoxyflavin intermediate. mdpi.comwikipedia.org The binding of the phenolic substrate to the enzyme often precedes this step and can enhance the rate of flavin reduction. mdpi.comwikipedia.org A conformational change upon substrate binding can sequester the active site, preventing the premature release of reactive oxygen species. wikipedia.org

Electrophilic Attack: The distal oxygen atom of the C4a-hydroperoxyflavin intermediate performs an electrophilic attack on the ortho-position of the phenolic substrate, leading to the formation of a dienone intermediate. mdpi.comwikipedia.org

Product Formation and Release: The dienone intermediate then re-aromatizes to yield the dihydroxylated product (e.g., 3,4-dihydroxyphenylacetate) and a C4a-hydroxyflavin. mdpi.comwikipedia.org The product is subsequently released from the active site. mdpi.com

Cofactor Regeneration: Finally, the C4a-hydroxyflavin eliminates a molecule of water to regenerate the oxidized flavin (FAD or FMN), which is then released from HpaB and can re-enter the catalytic cycle by being reduced again by HpaC. mdpi.comwikipedia.org

Substrate Specificity and Broad Spectrum Reactivity of Related Monooxygenases

A hallmark of the 4HPA3H enzyme system is its broad substrate specificity. mdpi.commdpi.comresearchgate.netnih.govresearchgate.net While its namesake substrate is 4-hydroxyphenylacetate, it has been shown to hydroxylate a wide variety of phenolic compounds. mdpi.commdpi.com This versatility makes it an attractive biocatalyst for the synthesis of diverse catechol derivatives. mdpi.com

The range of accepted substrates includes simple phenols, chlorophenols, nitrophenols, L-tyrosine, and cinnamic acid derivatives. mdpi.comresearchgate.net For instance, the 4HPA3H from Acinetobacter baumannii can catalyze the hydroxylation of 4-hydroxybenzoic acid and 4-nitrophenol. mdpi.com The enzyme from Escherichia coli exhibits an even broader substrate range. mdpi.com However, the catalytic efficiency can be influenced by the size and complexity of the substrate molecule, with larger substrates sometimes exhibiting lower conversion rates. mdpi.commdpi.com

Protein engineering efforts have been successfully employed to expand the substrate scope and improve the catalytic activity of HpaB towards non-natural or larger phenolic compounds like resveratrol (B1683913). mdpi.commdpi.com

Cofactor Requirements and Regeneration in Enzymatic Reactions

The catalytic activity of the 4HPA3H system is critically dependent on the presence of specific cofactors. mdpi.comnih.gov These include a flavin cofactor, either flavin adenine (B156593) dinucleotide (FAD) or flavin mononucleotide (FMN), and a reducing equivalent, typically nicotinamide (B372718) adenine dinucleotide (NADH) or its phosphorylated form (NADPH). nih.govwikipedia.org

The reductase component, HpaC, utilizes NAD(P)H to reduce the oxidized flavin (FAD or FMN) to its active, reduced form (FADH₂ or FMNH₂). mdpi.commdpi.commdpi.com This reduced flavin is then used by the oxygenase component, HpaB, as a substrate for the hydroxylation reaction. nih.gov The entire process relies on the continuous consumption of NAD(P)H and the in-situ regeneration of the flavin cofactor. nih.gov For biotechnological applications, whole-cell catalysis is often employed to take advantage of the host cell's inherent metabolism to regenerate the required NAD(P)H and reduced flavins. nih.gov

Kinetic Analysis of Enzymatic Reactions

The kinetic parameters of 4HPA3H enzymes provide valuable insights into their catalytic efficiency and substrate affinity. Studies have shown that the Michaelis constant (Km) and the catalytic rate constant (kcat) can vary significantly depending on the specific enzyme ortholog and the substrate being assayed.

For example, the HpaB component from Escherichia coli (EcHpaB) has demonstrated a high affinity for smaller substrates like 4-HPA, tyrosine, and p-coumaric acid, with a reported Km value of 137.6 ± 21.0 μM for 4-HPA. mdpi.com However, its affinity tends to decrease for larger molecules such as naringenin (B18129) and umbelliferone. mdpi.com

Recent research has focused on modifying the kinetic properties of 4HPA3H through protein engineering to improve its performance with specific substrates. For instance, by creating mutations in the substrate pocket of HpaB, researchers were able to increase the catalytic efficiency (kcat/Km) towards resveratrol by 4.7-fold. mdpi.com

Protein Engineering and Directed Evolution for Biocatalytic Applications

The bespoke synthesis of specialized aromatic compounds like 4-ethoxy-3-hydroxyphenylacetic acid is an area where biocatalysis offers significant advantages in terms of specificity and sustainability over traditional chemical methods. Protein engineering and directed evolution are powerful tools used to develop and optimize enzymes for novel biocatalytic applications. nobelprize.orgrsc.org These techniques allow for the modification of existing enzymes to alter their substrate specificity, enhance their catalytic activity, and improve their stability, thereby creating biocatalysts tailored for specific industrial processes. youtube.comnih.gov While naturally occurring enzymes that produce this compound are not described, engineering existing enzyme scaffolds represents a promising strategy for its de novo biocatalytic production.

Key enzyme families, such as monooxygenases and cytochrome P450s, are primary targets for engineering due to their inherent ability to catalyze hydroxylation and other oxidation reactions crucial for synthesizing complex molecules. nih.govnih.gov

Engineering of Monooxygenases for Regioselective Hydroxylation

A plausible biocatalytic route to this compound involves the precise ortho-hydroxylation of a precursor like 4-ethoxyphenylacetic acid. Two-component flavin-dependent monooxygenases, particularly 4-hydroxyphenylacetate 3-hydroxylases (HPAHs), are well-suited for this task. nih.gov The HPAH system, typically comprising a monooxygenase unit (HpaB) and an FAD oxidoreductase unit (HpaC), is known for its ability to hydroxylate a variety of phenolic compounds. nih.govnih.gov

Rational design and directed evolution have been successfully applied to HPAH enzymes to expand their substrate scope and even introduce new functionalities. For instance, researchers have engineered the HpaB component from Acinetobacter baumannii to catalyze the double hydroxylation of substrates like 4-hydroxyphenylacetate (4-HPA). nih.gov This demonstrates the enzyme's plasticity and its potential for modification to accept non-native substrates for targeted hydroxylation reactions.

Table 1: Examples of Engineered HpaB Monooxygenase and its Applications

Enzyme SystemSource OrganismEngineering StrategyTarget ReactionResearch FindingCitation
HpaB/HpaCAcinetobacter baumanniiRational EngineeringDouble hydroxylation of 4-HPAEngineered HpaB could produce 2-(3,4,5-trihydroxyphenyl)acetic acid, showcasing the ability to introduce additional hydroxyl groups. nih.gov
HpaB/HpaCPseudomonas aeruginosaSubstrate Engineeringortho-hydroxylation of L-tyrosineThe system was effective in producing L-DOPA, a valuable pharmaceutical, from L-tyrosine. nih.gov
HpaB/HpaCEscherichia coliGene OverexpressionBiotransformation of 4-halophenolsThe enzyme demonstrated activity towards halogenated phenols, converting them to the corresponding 4-halocatechols. nih.gov

Directed Evolution of Cytochrome P450s

Cytochrome P450 enzymes (CYPs or P450s) are a versatile superfamily of heme-containing monooxygenases renowned for their ability to catalyze the oxidation of a vast array of organic molecules. mdpi.com Their catalytic repertoire includes challenging chemical transformations such as C-H bond hydroxylation, epoxidation, and O-dealkylation, making them ideal candidates for engineering. mdpi.commdpi.com However, wild-type P450s often suffer from low activity, poor stability, and limited substrate specificity, necessitating protein engineering to adapt them for industrial use. consensus.app

In the context of this compound synthesis, an engineered P450 could potentially catalyze the C3-hydroxylation of 4-ethoxyphenylacetic acid. Alternatively, a P450 variant could be developed for the O-dealkylation (ether cleavage) of a related diether compound, a reaction type that has been observed in some bacterial P450 systems. nih.gov

Table 2: Selected Applications of Engineered Cytochrome P450 Enzymes

EnzymeEngineering StrategyApplicationKey ImprovementCitation
P450BM3Semi-rational designDihydroxylation of benzeneAltered chemo- and regioselectivity to produce hydroquinone. nih.gov
P450BM3Directed Evolution (F87A/A328V mutations)Hydroxylation of linear & cyclic alkanesEnabled hydroxylation of inert C-H bonds in substrates like cyclooctane. nih.gov
Bacterial P450Directed EvolutionCleavage of silicon-carbon bondsCreated a novel enzymatic activity for degrading volatile methylsiloxanes. mdpi.com
P450PB-1(Naturally occurring)Cleavage of phenoxybutyrate ether bondDemonstrated P450-mediated ether bond cleavage in Rhodococcus erythropolis. nih.gov

By leveraging these advanced protein engineering techniques, it is feasible to develop a robust biocatalyst for the production of this compound, paving the way for more sustainable and efficient manufacturing processes for fine chemicals.

Microbial Metabolism and Biotransformation of 4 Ethoxy 3 Hydroxyphenylacetic Acid

Microbial Degradation Pathways of Aromatic Compounds

Microorganisms have evolved sophisticated enzymatic pathways to utilize a wide variety of aromatic compounds as sources of carbon and energy. acs.orgnih.gov These pathways typically converge, transforming diverse substrates into a few central intermediates, such as PAA or benzoyl-CoA, which are then funneled into a common degradative route. acs.orgnih.gov This strategy allows microbes to efficiently process a broad spectrum of aromatic structures found in nature, including those from lignin (B12514952) breakdown and environmental pollutants. nih.govnih.govnih.gov

The aerobic catabolism of PAA and its derivatives represents a novel hybrid pathway that is widespread among bacteria. uni.lu Unlike conventional aerobic pathways that begin with hydroxylation of the aromatic ring, the PAA pathway commences with the activation of the substrate to its corresponding coenzyme A (CoA) thioester. uni.lu In the case of PAA, phenylacetyl-CoA (PA-CoA) is formed, which serves as the true inducer for the pathway's regulatory system and the substrate for subsequent enzymatic reactions. uni.lu This initial activation step is catalyzed by a specific phenylacetyl-CoA ligase.

The core of this pathway, often referred to as the phenylacetyl-CoA catabolon, is a functional unit that integrates several peripheral catabolic pathways. researchgate.net It is proposed that a substituted compound like 4-ethoxy-3-hydroxyphenylacetic acid would first be activated to 4-ethoxy-3-hydroxyphenylacetyl-CoA. The subsequent steps would involve the enzymatic modification and cleavage of the aromatic ring. The pathway ultimately leads to the production of central metabolic intermediates, such as succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle. nih.gov

The degradation of PAA is considered an aerobic/anaerobic hybrid route because, despite occurring in the presence of oxygen, all intermediates are CoA derivatives, and no typical oxygenases are involved in the ring-opening step itself. nih.gov

A critical step in the degradation of aromatic compounds is overcoming the resonance energy that stabilizes the benzene (B151609) ring. ilo.org Aerobic bacteria achieve this by oxidizing the ring to a dihydroxy-aromatic compound, typically a catechol or hydroquinone, which is then susceptible to oxidative cleavage. fightaging.org This ring-opening is catalyzed by a class of enzymes known as dioxygenases.

There are two primary strategies for enzymatic ring cleavage:

Intradiol Cleavage: The ring is cleaved between the two hydroxyl groups of the catechol intermediate. nih.gov This reaction yields a muconic acid derivative. nih.gov

Extradiol Cleavage: The ring is cleaved at a bond adjacent to the two hydroxyl groups. nih.gov This reaction produces a muconic semialdehyde. nih.gov

In the established PAA pathway, the activated intermediate, PA-CoA, is attacked by a multicomponent oxygenase. researchgate.net This key enzyme epoxidizes the aromatic ring, forming a reactive, non-aromatic ring 1,2-epoxide. researchgate.net This epoxide is then isomerized and subjected to hydrolytic ring cleavage, followed by β-oxidation-like steps that lead to the formation of acetyl-CoA and succinyl-CoA. nih.govresearchgate.net This unique epoxidation and subsequent hydrolysis stands in contrast to the more common dioxygenase-mediated cleavage of catechol-like intermediates.

For this compound, after its presumed activation to a CoA-ester, the microbial enzymes would need to handle the hydroxyl and ethoxy substituents. It is plausible that demethylation/de-ethoxylation enzymes would act on the ring before or after the initial oxygenase attack, leading to a dihydroxy intermediate (a catechol derivative) that can be processed by ring-cleavage enzymes.

Role of Specific Microbial Species in Biotransformation

A diverse array of microorganisms from various environments, including pristine soil, can degrade PAA and its derivatives. nih.gov This capability is not limited to a few specialist species but is found across numerous bacterial genera.

Research has identified several key bacterial species involved in the metabolism of PAA and related aromatic compounds.

Pseudomonas species: Members of this genus are well-known for their metabolic versatility and efficiency in degrading xenobiotic and aromatic compounds. nih.govnih.gov Pseudomonas putida is a model organism for studying PAA catabolism and possesses a specific active transport system for PAA uptake. mdpi.com Early studies showed that a Pseudomonas species degrades PAA via 3,4-dihydroxyphenylacetic acid, indicating a pathway involving ring hydroxylation. nih.gov

Escherichia coli: While known as a gut bacterium, E. coli can also mineralize several aromatic compounds, including PAA and hydroxylated phenylacetic acids. nih.govuni.lunih.gov The PAA catabolic pathway in E. coli is encoded by the paa gene cluster and represents a novel hybrid aerobic pathway. uni.lu

Clostridium species: These anaerobic bacteria are significant in the metabolism of aromatic compounds within the gut microbiome. researchgate.net Clostridium botulinum has been shown to produce PAA and hydroxyphenylacetic acids as metabolic products. In the gut, Clostridium species are linked to the conversion of dietary phenylalanine into PAA, which then becomes a substrate for host metabolism. researchgate.netfightaging.org Other bacteria capable of PAA degradation isolated from soil include species of Bacillus, Rhodococcus, Arthrobacter, and Acinetobacter. nih.gov

Table 1: Key Bacterial Species in Phenylacetic Acid (PAA) Metabolism and Their Roles
Bacterial Genus/SpeciesMetabolic RoleKey FindingsReferences
Pseudomonas putidaAerobic DegradationModel organism for PAA catabolism; possesses a specific PAA transport system and a complete degradation pathway involving PA-CoA. nih.govnih.govmdpi.com
Escherichia coliAerobic DegradationContains a well-characterized paa gene cluster encoding a hybrid aerobic pathway for PAA mineralization. nih.govuni.lu
Clostridium spp.Anaerobic Production/MetabolismKey producers of PAA from phenylalanine in the gut microbiome; linked to host-microbe metabolic interactions. researchgate.net
Rhodococcus jostiiAerobic DegradationCapable of degrading lignin-related compounds to intermediates like homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid). mdpi.com
Bacillus spp.Aerobic DegradationFrequently isolated from soil as effective PAA degraders. nih.gov

The ability of bacteria to degrade PAA is encoded by a conserved set of genes, typically organized in an operon or cluster.

In E. coli, the paa gene cluster contains 14 genes organized into three main transcription units that encode the catabolic enzymes and a regulatory protein. uni.lu

paaK: Codes for phenylacetyl-CoA ligase, the enzyme that catalyzes the initial activation of PAA to PA-CoA. uni.lu

paaABCDE: These genes encode a five-component oxygenase complex responsible for the hydroxylation or epoxidation of the aromatic ring of PA-CoA. researchgate.net This enzyme complex is a distinctive feature of this pathway. researchgate.net

paaFGHIJ: The products of these genes show similarity to enzymes of the fatty acid β-oxidation pathway and are involved in the subsequent breakdown of the ring-opened intermediate. uni.lu

paaZ: Catalyzes the third step in the pathway. uni.lu

paaX: This gene encodes a transcriptional repressor that controls the expression of the catabolic operons. The repressor is inactivated by PA-CoA, the true inducer of the pathway. uni.lu

This genetic architecture, known as the phenylacetyl-CoA catabolon, has been described in many different bacteria, indicating a robust and evolutionarily conserved system for PAA degradation. researchgate.net Phylogenetic analyses based on the PAA-CoA ligase gene suggest that these genes are widely distributed and have been subject to frequent lateral gene transfer among bacteria.

Table 2: Genes of the paa Cluster and Their Functions in Phenylacetic Acid Catabolism
Gene(s)Protein ProductFunctionReferences
paaKPhenylacetyl-CoA ligaseActivates PAA to phenylacetyl-CoA (PA-CoA). uni.lu
paaABCDEMulticomponent OxygenaseCatalyzes the epoxidation/hydroxylation of the aromatic ring of PA-CoA. researchgate.net
paaFGHIJβ-oxidation-like enzymesFurther degradation of the ring-opened intermediate. uni.lu
paaZPaaZ enzymeCatalyzes an intermediate step after ring modification. uni.lu
paaXPaaX repressorRegulates transcription of the catabolic genes; inactivated by PA-CoA. uni.lu

Metabolism within Complex Biological Matrices

The microbial metabolism of PAA and its derivatives is highly relevant in complex biological systems like the mammalian gut and soil environments.

In the gut microbiome, PAA is a key metabolite derived from the bacterial transformation of dietary phenylalanine. acs.orgresearchgate.net Various gut microbes, including species from the families Ruminococcaceae and Lachnospiraceae, convert phenylalanine to phenylpyruvic acid, which is then decarboxylated to PAA via two distinct pathways involving the enzymes phenylpyruvate:ferredoxin oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC). researchgate.net This microbially-produced PAA enters systemic circulation, where it can be conjugated by the host (e.g., with glutamine to form phenylacetylglutamine) and has been linked to various physiological effects. acs.orgresearchgate.netresearchgate.net The balance of PAA-producing bacteria can shift with age and has been associated with health and disease states. researchgate.netfightaging.org

In soil ecosystems, a wide variety of bacteria are capable of using PAA as a sole source of carbon and energy. nih.gov These microorganisms play a crucial role in the biodegradation of aromatic compounds originating from plant matter, such as lignin, and from environmental pollutants. nih.govnih.gov Studies have shown that bacteria like Rhodococcus jostii can break down synthetic lignin to produce metabolites such as 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), a compound structurally related to this compound. mdpi.com This demonstrates a direct link between the degradation of complex natural polymers and the formation of PAA-like intermediates in the environment. mdpi.com

Biotransformation by Gut Microbiota from Dietary Precursors

The human gut microbiota possesses a vast enzymatic capacity that allows it to metabolize complex molecules that are otherwise indigestible by human enzymes. tandfonline.comresearchgate.net A significant portion of dietary polyphenols, which are abundant in fruits, vegetables, cereals, and beverages, are not absorbed in the small intestine. nih.govnih.gov Instead, up to 90% of these compounds reach the large intestine, where they are transformed by resident bacteria into smaller, more bioavailable phenolic acids. nih.gov This biotransformation is crucial, as the gut microbiota essentially converts a wide array of complex polyphenols into a smaller, common set of metabolites. nih.govacs.org

The microbial metabolism of these precursors involves several key reactions, including hydrolysis of glycosidic bonds, reduction, dehydroxylation, and cleavage of aromatic rings. tandfonline.commdpi.com For instance, flavonoids, a major class of polyphenols, are broken down from their glycosylated forms into aglycones, which are then further catabolized. nih.govnih.gov The C-ring of flavonoids can be cleaved, leading to the formation of various phenylacetic and phenylpropionic acids. nih.gov

Lignin, a complex polymer found in plant cell walls and a component of dietary fiber, also serves as a precursor for microbial metabolites. nih.govnih.gov Gut bacteria can depolymerize and metabolize lignin-derived compounds, contributing to the pool of phenolic acids in the colon. nih.govvtt.fi While direct microbial synthesis pathways for this compound from specific dietary precursors are not extensively detailed in the literature, the general pathways for analogous compounds are well-established. For example, gut microbes are known to produce 4-hydroxyphenylacetic acid (4-HPAA) and 3-hydroxyphenylacetic acid from the metabolism of various polyphenols, including quercetin (B1663063) and resveratrol (B1683913). tandfonline.comnih.govnih.gov These processes suggest a common metabolic route for the formation of substituted phenylacetic acids from a range of dietary plant-based material.

Table 1: Examples of Dietary Precursors and Their Microbial Metabolites

Dietary Precursor ClassSpecific Precursor ExampleResulting Microbial Metabolite(s)
Flavonoids Quercetin, Catechin3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acid
Stilbenes Resveratrol4-Hydroxyphenylacetic acid
Hydroxycinnamic Acids Chlorogenic Acid, Ferulic AcidDihydroferulic acid, 3-Hydroxyphenylpropionic acid
Lignans SecoisolariciresinolEnterolactone, Enterodiol
Ellagitannins Ellagic AcidUrolithins

Formation and Fate of Microbial Metabolites in Biological Systems

Once low-molecular-weight phenolic acids are produced by the gut microbiota in the colon, they can be absorbed into the systemic circulation. nih.govnih.gov This absorption allows metabolites that were generated in the gut to exert potential effects throughout the body. nih.gov The bioavailability of the parent polyphenols is often low, making their microbially-derived metabolites particularly important. nih.govnih.gov

After absorption from the colon, these phenolic metabolites undergo extensive "first-pass" metabolism, primarily in the liver. mdpi.comresearchgate.net This process involves Phase II enzymatic reactions, where the compounds are conjugated with molecules like glucuronic acid or sulfate. nih.govmdpi.com These conjugation reactions increase the water solubility of the metabolites, facilitating their transport in the bloodstream and subsequent elimination via the kidneys in urine. mdpi.comresearchgate.net The presence of metabolites such as 3-hydroxyphenylacetic acid, hippuric acid, and 4-hydroxyhippuric acid in plasma and urine has been confirmed following the consumption of polyphenol-rich foods, providing clear evidence of this metabolic pathway. nih.gov Some metabolites may also be excreted back into the intestine through bile, undergoing an enterohepatic circulation that can extend their residence time in the body. nih.govresearchgate.net

Microbial Biosynthesis of 4-Hydroxyphenylacetic Acid and Analogs

Beyond their role in the gut, microorganisms are being harnessed as cell factories for the sustainable production of valuable chemicals. This section focuses on the engineering of microbes for the biosynthesis of 4-hydroxyphenylacetic acid (4-HPAA) and its derivatives, which are analogs of this compound. nih.gov

Engineering Microbial Cell Factories for Compound Production

Metabolic engineering has enabled the development of microbial strains capable of producing high titers of 4-HPAA and related compounds from simple carbon sources like glucose. nih.gov Escherichia coli is a commonly used host for this purpose due to its well-understood genetics and rapid growth. researchgate.netnih.gov

A key strategy involves the systematic engineering of the biosynthetic pathway for 4-HPAA. nih.gov Researchers have developed platform E. coli strains specifically designed for producing aromatic compounds. nih.govnih.gov One innovative approach utilizes biosensors that can detect the target molecule, 4-HPAA. nih.gov These sensors allow for high-throughput screening of mutant libraries to identify strains with improved production capabilities and tolerance to the final product. nih.gov

Another critical technique is the use of CRISPR interference (CRISPRi), which can be used to precisely downregulate the expression of specific genes. researchgate.net This tool has been employed to create a "cofactor engineering" strategy. By repressing the genes for enzymes that consume essential cofactors like NADPH and ATP in competing pathways, the availability of these energy and redox equivalents is increased for the 4-HPAA synthesis pathway. researchgate.netresearchgate.net The biosynthesis of 4-HPAA often starts from chorismic acid, an intermediate in the shikimate pathway. frontiersin.org By expressing heterologous enzymes, such as hydroxylases and methyltransferases, these engineered platforms can also be adapted to produce valuable derivatives like homoprotocatechuic acid (3,4-DHBA) and homovanillic acid (HVA). nih.gov

Optimization of Biosynthetic Pathways

Achieving economically viable production levels requires extensive optimization of the engineered microbial strains and their metabolic pathways. A primary goal is to channel the maximum amount of carbon from the feedstock to the final product.

One successful optimization strategy is cofactor engineering. In one study, a CRISPRi-based screening of all NADPH- and ATP-consuming enzymes in E. coli identified key targets for repression. researchgate.net Knocking out an identified NADPH-consuming enzyme gene (yahK) and an ATP-consuming enzyme gene (fecE) led to a significant increase in 4-HPAA production, from 6.32 g/L to 7.76 g/L. researchgate.net

Further improvements have been achieved by addressing precursor supply and cellular stress. Through techniques like atmospheric and room temperature plasma (ARTP) mutagenesis and genome shuffling, researchers have created strains that integrate multiple beneficial mutations, enhancing both production and tolerance. nih.gov The analysis of these evolved strains revealed that genes related to precursor supply and stress resistance are key to efficient biosynthesis. nih.gov

Optimizing the fermentation process itself is also crucial. Using a fed-batch fermentation strategy, where nutrients are supplied during the cultivation, allows for high-density cell growth and sustained product formation. This method has enabled the production of 4-HPAA to reach titers as high as 28.57 g/L and 31.95 g/L in different engineered E. coli strains. researchgate.netnih.gov

Table 2: Performance of Engineered E. coli Strains for Aromatic Acid Production

Strain / StudyKey Engineering / Optimization StrategyProductFinal Titer / Yield
Wang et al. (2025) Systematic pathway engineering, fed-batch fermentation4-Hydroxyphenylacetic acid (4-HPAA)31.95 g/L
Wang et al. (2025) Screening of hydroxylases and methyltransferasesHomoprotocatechuic acid (3,4-DHBA)3.15 g/L
Wang et al. (2025) Screening of hydroxylases and methyltransferasesHomovanillic acid (HVA)102.36 mg/L
Shen et al. (2021) Cofactor engineering (CRISPRi), fed-batch fermentation4-Hydroxyphenylacetic acid (4-HPAA)28.57 g/L
Huang et al. (2022) Biosensor-assisted evolution, genome shuffling4-Hydroxyphenylacetic acid (4-HPAA)25.42 g/L

Biological Systems and Biocatalytic Applications of 4 Ethoxy 3 Hydroxyphenylacetic Acid

Intermediary Metabolism in Diverse Organisms

4-Ethoxy-3-hydroxyphenylacetic acid is a derivative of phenylacetic acid and is subject to metabolic processing in various organisms. The metabolism of related hydroxyphenylacetates has been extensively studied, particularly in microorganisms, providing a model for understanding its fate in biological systems.

In many bacteria, the breakdown of aromatic compounds like phenylacetic acids is a key survival strategy, allowing them to use these compounds as carbon and energy sources. For instance, various strains of Escherichia coli can catabolize 3-hydroxyphenylacetate (B1240281) and 4-hydroxyphenylacetate (B1229458) through a common pathway that converges on 3,4-dihydroxyphenylacetate. nih.gov This key intermediate undergoes ring fission, catalyzed by a dioxygenase enzyme, leading to products like pyruvate (B1213749) and succinate (B1194679) that can enter central metabolic pathways. nih.gov The initial step for a compound like 4-hydroxyphenylacetate is a hydroxylation reaction at the C3 position, a reaction mediated by a monooxygenase enzyme. nih.gov It is plausible that this compound would be processed by a similar enzymatic logic, potentially undergoing demethylation or other modifications before entering a central catabolic pathway.

In humans, hydroxyphenylacetates are recognized as metabolites of amino acids, particularly tyrosine, and are also products of gut microbiota metabolism. rupahealth.com For example, 3-Hydroxyphenylacetic acid is a known metabolite of tyrosine and a marker for the presence of certain Clostridium species in the gut. hmdb.ca These compounds are typically excreted in the urine. rupahealth.com The metabolism of such compounds is linked to enzymes like 4-hydroxyphenylacetate 3-monooxygenase. hmdb.ca Given its structure, this compound is likely processed through similar pathways involving hepatic enzymes before excretion.

The table below summarizes key enzymes involved in the metabolism of related phenylacetic acid compounds, which provides a framework for the potential metabolic processing of this compound.

EnzymeFunctionOrganism Example(s)
4-hydroxyphenylacetate 3-monooxygenase Catalyzes the ortho-hydroxylation of 4-hydroxyphenylacetate. nih.govnih.govE. coli, Acinetobacter baumannii
3,4-dihydroxyphenylacetate 2,3-dioxygenase Cleaves the aromatic ring of 3,4-dihydroxyphenylacetate. nih.govE. coli
Phenylalanine ammonia (B1221849) lyase (PAL) Deaminates phenylalanine to start the synthesis of phenolic compounds. researchgate.netPlants (e.g., Sorghum)

Auxin Biology and Phytohormonal Activity of Phenylacetic Acid Derivatives

Auxins are a class of phytohormones critical for regulating plant growth and development. While indole-3-acetic acid (IAA) is the most studied auxin, phenylacetic acid (PAA) is now recognized as a potent, naturally occurring auxin found widely in plants. nih.govresearchgate.net PAA and its derivatives, including this compound, are part of this important class of plant signaling molecules.

The table below details the observed effects of PAA and its derivatives in plant systems, highlighting the potential activities of related compounds.

CompoundObserved Auxin-like EffectPlant Model/System
Phenylacetic acid (PAA) Promotes root growth, induces auxin-responsive genes. nih.govArabidopsis thaliana
3,4-Dichlorophenylacetic acid (Dcaa) Promotes elongation of oat coleoptile segments, generates adventitious roots. nih.govOats, various crops
4-Hydroxyphenylacetic acid (4-HPA) Mimics auxin effects, inhibits plant defense responses. researchgate.netGrapevine suspension cells
Indole-3-acetic acid (IAA) Regulates cell elongation, fruit development, and lateral root initiation. mdpi.comGeneral (most plants)

Biocatalytic Production of High-Value Compounds

Biocatalysis, the use of enzymes to drive chemical reactions, offers a green and highly specific alternative to traditional chemical synthesis. Phenolic compounds like this compound are valuable starting materials for creating more complex molecules with applications in pharmaceuticals and materials science.

Enzyme-Mediated Synthesis of Catechol-Containing Molecules

Catechols (compounds with two adjacent hydroxyl groups on a benzene (B151609) ring) are important structural motifs in many bioactive molecules and functional materials due to their antioxidant and adhesive properties. nih.gov A key enzyme family for producing catechols is the 4-hydroxyphenylacetate 3-hydroxylases (4HPA3H). These are two-component monooxygenase systems that exhibit high specificity for the ortho-hydroxylation of a wide range of phenolic substrates. nih.gov

The 4HPA3H enzyme from sources like Acinetobacter baumannii and Escherichia coli has been shown to successfully catalyze the conversion of various 4-hydroxyphenylacetate analogs into their corresponding 3,4-dihydroxyphenylacetate (catechol) derivatives. nih.gov The substrate scope is broad, indicating that the enzyme can accommodate various substituents on the phenyl ring. nih.gov Given its structure, this compound is a prime candidate for this type of enzymatic conversion. The enzyme would hydroxylate the position adjacent to the existing hydroxyl group, yielding a valuable catechol-containing acid. This biocatalytic approach avoids the use of harsh chemical oxidants and offers high yields of the desired product.

Derivatization and Functionalization of Phenolic Compounds

The biological and chemical properties of phenolic compounds can be precisely tuned through enzymatic derivatization. nih.gov This process, often referred to as bioconjugation, involves attaching other molecules, such as sugars or amino acids, to the phenolic structure. wikipedia.org Such modifications can dramatically improve a compound's water solubility, stability, or biological activity. nih.gov

Enzymes like glycosyltransferases can be used to attach sugar moieties (glycosylation), while lipases or proteases can catalyze esterification or amidation reactions under mild conditions. For a molecule like this compound, the carboxylic acid group and the phenolic hydroxyl group are both available for targeted enzymatic modification. For example, esterification of the carboxylic acid could create a prodrug, while glycosylation at the hydroxyl group could enhance its solubility for different applications. The use of enzymes in solid-state fermentation or immobilized enzyme systems represents a sustainable strategy for producing novel functionalized phenolic compounds. mdpi.comnih.gov

Environmental Fate and Degradation of 4 Ethoxy 3 Hydroxyphenylacetic Acid

Biodegradation in Environmental Compartments

The susceptibility of 4-ethoxy-3-hydroxyphenylacetic acid to microbial breakdown is a key determinant of its environmental persistence. Both aerobic and anaerobic processes, driven by diverse microbial communities, are expected to play a role in its degradation.

Aerobic and Anaerobic Degradation Processes

While direct studies on the biodegradation of this compound are not extensively documented, the degradation pathways of structurally similar compounds, such as 4-hydroxyphenylacetic acid and 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), have been investigated, providing valuable insights.

Under aerobic conditions, bacteria are highly efficient at degrading aromatic compounds. For instance, species of Acinetobacter and Pseudomonas putida have been shown to degrade 4-hydroxyphenylacetic acid. nih.gov The degradation process often involves the conversion of 4-hydroxyphenylacetic acid to 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid), which then undergoes ring-fission catalyzed by a 2,3-dioxygenase enzyme. nih.gov This cleavage of the aromatic ring is a critical step, leading to the formation of aliphatic intermediates that can be further metabolized into central metabolic products like carbon dioxide, pyruvate (B1213749), and succinate (B1194679). nih.gov The fungus Trichosporon cutaneum also degrades 4-hydroxyphenylacetic acid, converting it to acetoacetic and malic acids, with 3,4-dihydroxyphenylacetic acid identified as an intermediate. nih.gov

Anaerobic degradation of aromatic compounds is also a well-established process, although it typically proceeds at a slower rate than aerobic degradation. It is likely that under anaerobic conditions, the degradation of this compound would involve initial transformations of the substituent groups, followed by the reduction of the aromatic ring and subsequent cleavage.

The table below summarizes the key enzymes and intermediates in the aerobic degradation of the related compound, 4-hydroxyphenylacetic acid.

OrganismKey EnzymeIntermediate(s)Final Products
Acinetobacter sp., Pseudomonas putida2,3-dioxygenase3,4-dihydroxyphenylacetic acidCarbon dioxide, Pyruvate, Succinate
Trichosporon cutaneumNot specified3,4-dihydroxyphenylacetic acidAcetoacetic acid, Malic acid

Microbial Consortia in Environmental Cleanup

In natural environments, the degradation of complex organic molecules is often carried out by synergistic microbial consortia rather than by single microbial species. frontiersin.org These consortia can exhibit enhanced degradation capabilities due to the complementary metabolic activities of the different microorganisms involved. frontiersin.orgmdpi.com For example, one species might perform the initial breakdown of a complex molecule into simpler intermediates, which are then utilized by other species in the community. frontiersin.org

While specific microbial consortia for the degradation of this compound have not been identified, it is highly probable that mixed microbial populations from environments contaminated with aromatic compounds, such as industrial wastewater treatment plants or agricultural soils, would be capable of its degradation. mdpi.com The construction of synthetic microbial consortia, composed of specific strains with known degradative capabilities, is a promising strategy for the efficient bioremediation of environments contaminated with such compounds. frontiersin.org For instance, consortia containing species of Rhodococcus and Pseudomonas have been successfully used to degrade other complex organic pollutants. frontiersin.org

Abiotic Degradation Mechanisms

In addition to biodegradation, abiotic processes such as photodegradation can contribute to the transformation of this compound in the environment.

Photodegradation and Photochemical Transformation of Aromatic Analogs

Aromatic compounds can undergo photodegradation when exposed to sunlight. The rate and products of this process are dependent on the specific chemical structure and the presence of photosensitizing agents in the environment. Studies on the photodegradation of other aromatic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown that the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) can significantly accelerate their degradation under sunlight. ulakbim.gov.tr

The photodegradation of estrogens, which are also aromatic compounds, has been shown to be influenced by the presence of humic substances in water. nih.gov Humic and fulvic acids can act as photosensitizers, increasing the rate of degradation. nih.gov It is plausible that similar mechanisms would influence the photodegradation of this compound in sunlit surface waters. The process would likely involve the generation of reactive oxygen species that attack the aromatic ring, leading to its cleavage and the formation of smaller, more readily biodegradable compounds.

Influence of Environmental Factors on Stability

The stability of this compound in the environment is influenced by a variety of factors, including pH, temperature, and the presence of other chemical species. The rate of both biotic and abiotic degradation processes is typically temperature-dependent, with higher temperatures generally leading to faster degradation rates within a certain range.

The pH of the surrounding medium can affect the speciation of the carboxylic acid group, which in turn can influence its bioavailability and susceptibility to microbial attack. The presence of other organic compounds and inorganic minerals in soil and water can also impact its fate. For example, the presence of organic matter can enhance photodegradation, as mentioned previously. nih.gov Conversely, the presence of certain pollutants may inhibit microbial activity and slow down the biodegradation process.

Remediation Strategies and Bioremediation Potential

The development of effective remediation strategies for environments contaminated with this compound is essential for mitigating potential ecological risks. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade pollutants, is a promising and environmentally friendly approach.

The successful bioremediation of other phenoxyacetic acid derivatives, such as 2,4-D, highlights the potential for this strategy. Engineered Escherichia coli strains have been developed that can completely degrade 2,4-D, demonstrating the feasibility of using genetically modified organisms for the targeted removal of specific pollutants. nih.gov

Given that naturally occurring microorganisms capable of degrading related aromatic acids have been identified, bioaugmentation (the introduction of specific microbial strains or consortia to a contaminated site) and biostimulation (the addition of nutrients to stimulate the activity of indigenous microorganisms) are viable bioremediation approaches for this compound. The selection and application of the most appropriate remediation strategy would depend on the specific characteristics of the contaminated site, including the concentration of the pollutant and the prevailing environmental conditions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Ethoxy-3-hydroxyphenylacetic Acid in laboratory settings?

  • Methodological Guidance :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure. Ensure proper ventilation in workspaces.
  • Personal Protective Equipment (PPE) : Wear nitrile or neoprene gloves (EN 374 standard), safety goggles, and lab coats. Inspect gloves for defects before use and dispose of contaminated gloves properly .
  • Hygiene Practices : Wash hands thoroughly after handling and before breaks. Avoid skin contact and ingestion; use mechanical pipetting aids to prevent accidental exposure .
    • Safety Data Gaps : Note that acute toxicity and ecological impact data are currently unavailable. Assume precautionary measures akin to structurally similar phenolic acids (e.g., 4-Hydroxy-3-methoxyphenylacetic Acid) .

Q. How can researchers synthesize and purify this compound?

  • Synthetic Routes :

  • Ethoxylation of Precursors : Start with 3-hydroxyphenylacetic acid derivatives. Ethoxy groups can be introduced via nucleophilic substitution using ethyl bromide in alkaline conditions.
  • Purification : Use recrystallization in chloroform/methanol mixtures (common for ethoxy-substituted phenylacetic acids) or column chromatography with silica gel (eluent: ethyl acetate/hexane). Monitor purity via HPLC or TLC .
    • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., ethoxy protons at δ 1.2–1.4 ppm and aromatic protons in the δ 6.5–7.5 ppm range) and FTIR (C-O-C stretch ~1250 cm1^{-1}) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Chromatographic Techniques :

  • HPLC : Use a C18 column with UV detection at 270–290 nm (optimal for phenolic acids). Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .
  • LC-MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity (expected [M-H]^- ion at m/z 210.1) .
    • Calibration Standards : Prepare stock solutions in methanol and validate linearity (R2^2 > 0.995) across 0.1–100 µg/mL .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature) affect the stability of this compound?

  • Stability Studies :

  • Thermal Stability : Avoid temperatures >40°C, as degradation products (e.g., decarboxylated derivatives) may form. Conduct accelerated stability testing at 25°C/60% RH for 6 months .
  • pH Sensitivity : The compound is stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases. Use phosphate-buffered saline (PBS) for aqueous studies .
    • Contradictions : While the parent compound is stable, its ester derivatives (e.g., ethyl 4-ethoxy-3-hydroxyphenylacetate) may exhibit reduced stability under similar conditions, requiring tailored protocols .

Q. What strategies can resolve contradictions in literature data regarding the reactivity of this compound?

  • Data Reconciliation Framework :

Meta-Analysis : Compare results across peer-reviewed studies, prioritizing experiments with validated controls (e.g., inert atmosphere for oxidation-prone reactions).

Reproducibility Testing : Replicate key reactions (e.g., esterification or hydroxylation) under standardized conditions.

Advanced Spectroscopy : Use 1^1H-1^1H COSY or HSQC NMR to confirm reaction intermediates and byproducts .

  • Case Study : Conflicting reports on ethoxy group lability may arise from trace metal contaminants; use chelating agents (e.g., EDTA) during synthesis to mitigate metal-catalyzed side reactions .

Q. How can researchers evaluate the biological activity of this compound given limited toxicological data?

  • Proposed Workflow :

In Silico Screening : Predict ADMET properties using tools like SwissADME or ProTox-II to identify potential toxicity flags (e.g., hepatotoxicity risk).

In Vitro Assays : Test cytotoxicity in HepG2 cells (IC50_{50} determination) and assess metabolic stability in liver microsomes.

Structural Analogs : Compare with 3-Ethoxy-4-methoxybenzaldehyde (CAS 60186-33-6), which has documented anti-inflammatory activity, to infer mechanism .

  • Caution : Use lower initial doses (e.g., 1–10 µM) in cell studies due to unknown acute toxicity .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace ethyl bromide with diethyl sulfate to improve ethoxylation yield .
  • Data Reporting : Document reaction conditions (solvent purity, catalyst loadings) meticulously to aid reproducibility .
  • Safety Compliance : Follow ALADDIN SDS guidelines for waste disposal (e.g., specialized chemical waste contractors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.